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molecular formula C11H13N3O2 B8476501 (1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester

(1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester

Cat. No. B8476501
M. Wt: 219.24 g/mol
InChI Key: FCUWOUJJCBXHCX-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of 1-Pyrazin-2-yl-cyclopropanecarboxylic acid (111 mg, 0.676 mmol) in dry toluene (1.5 mL) was added TEA (0.11 mL, 0.81 mmol) followed by diphenylphosphoryl azide (DPPA, 0.16 mL, 0.74 mmol). The reaction was stirred for 1 h at rt. Allyl alcohol (0.2 mL) was added via syringe and the reaction was heated to 90° C. for 3 h. After cooling to room temperature, the reaction was diluted with water (6 mL) and EtOAc (4 mL). The layers were separated and the water layer was extracted with EtOAc (3×4 mL). The combined organic layers were dried over Na2SO4 and concentrated to give a black residue that was purified by flash chromatography (silica, 40→50% EtOAc/hexanes) to give 67 mg of the title compound as a light orange oil, m/z 220.52 [M+1]+.
Quantity
111 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1(C(O)=O)[CH2:9][CH2:8]1.C1(P([N:27]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[CH2:30]([OH:33])[CH:31]=[CH2:32].CCO[C:37](C)=[O:38]>C1(C)C=CC=CC=1.O>[CH2:30]([O:33][C:37](=[O:38])[NH:27][C:7]1([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[CH2:8][CH2:9]1)[CH:31]=[CH2:32]

Inputs

Step One
Name
Quantity
111 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C1(CC1)C(=O)O
Name
TEA
Quantity
0.11 mL
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C=C)O
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 90° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with EtOAc (3×4 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a black residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, 40→50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC(NC1(CC1)C1=NC=CN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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